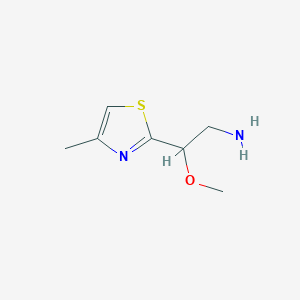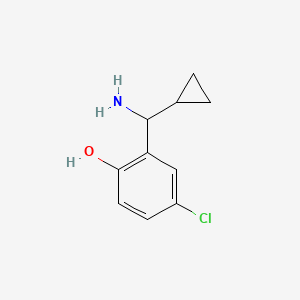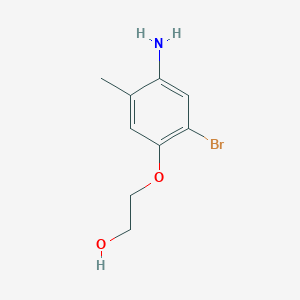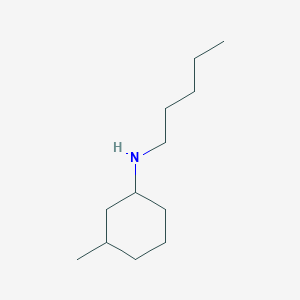
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound with the molecular formula C11H22BrNO3. It is known for its unique structure, which includes a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against specific diseases or conditions, particularly those involving enzyme dysregulation.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-chloro-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-iodo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-fluoro-2-hydroxy-2-methylpropyl)-N-ethylcarbamate
Uniqueness
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C11H22BrNO3 |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C11H22BrNO3/c1-6-13(8-11(5,15)7-12)9(14)16-10(2,3)4/h15H,6-8H2,1-5H3 |
InChI Key |
MMMNRBGRYPHEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CBr)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13300248.png)













